(R)-3-Isopropylamino-1,2-propanediol

Descripción general

Descripción

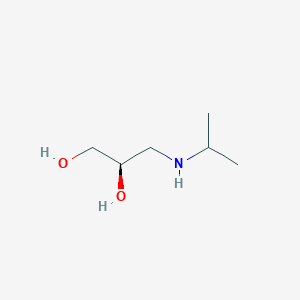

®-3-Isopropylamino-1,2-propanediol is a chiral compound that features an isopropylamino group attached to a propanediol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Isopropylamino-1,2-propanediol typically involves the reaction of isopropylamine with an appropriate epoxide or halohydrin. One common method is the ring-opening of glycidol with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ®-3-Isopropylamino-1,2-propanediol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Isopropylamino-1,2-propanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols or amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-3-Isopropylamino-1,2-propanediol is prominently used in the synthesis of pharmaceuticals targeting the central nervous system. Its role as an intermediate allows for the development of antihypertensive agents and other therapeutic drugs.

Case Study: Indenolol

Indenolol is recognized for its beta-adrenoceptor antagonist properties, making it effective in treating conditions like hypertension and angina pectoris. Experimental studies indicate that it has both beta-1 adrenoceptor antagonist and beta-2 adrenoceptor agonist activities, which contribute to its therapeutic effects .

Biochemical Research

Enzyme Activity and Protein Interactions

In biochemical studies, this compound aids in understanding metabolic pathways and cellular processes by serving as a substrate or inhibitor in enzyme activity assays. This compound's unique structure allows researchers to investigate its interactions with various proteins.

Application Example

Research has demonstrated its utility in studying the inhibition of Na(+)- and K(+)-activated adenosine triphosphatase in guinea pig heart preparations, showcasing its potential as a tool for cardiac research .

Cosmetic Formulations

Moisturizing Agent

In the cosmetic industry, this compound is valued for its moisturizing properties. It enhances skin hydration and texture, making it a popular ingredient in skincare products.

Market Impact

The incorporation of this compound into cosmetic formulations can improve product efficacy by providing better hydration compared to traditional moisturizers.

Agricultural Chemicals

Enhancing Agrochemical Efficacy

This compound is utilized in agricultural formulations to enhance the absorption of pesticides and herbicides in plant systems. By improving the bioavailability of active ingredients, this compound contributes to more effective pest control strategies.

Research Findings

Studies indicate that the use of this compound can lead to improved crop yields by ensuring more efficient application of agrochemicals .

Analytical Chemistry

Chiral Stationary Phase in Chromatography

In analytical chemistry, this compound serves as a chiral stationary phase in chromatography. This application is crucial for the separation and analysis of enantiomers in various chemical samples.

Data Table: Chromatographic Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceutical Analysis | Chiral separation | Enhanced resolution of drug enantiomers |

| Environmental Testing | Analyzing pollutants | Improved detection limits |

| Food Safety | Testing for contaminants | Ensured compliance with safety standards |

Mecanismo De Acción

The mechanism of action of ®-3-Isopropylamino-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Isopropylamino-1,2-propanediol: The enantiomer of the compound, which may have different biological activities and properties.

3-Amino-1,2-propanediol: Lacks the isopropyl group, resulting in different chemical and biological properties.

N-Isopropyl-1,2-propanediol: Similar structure but with different substitution patterns.

Uniqueness

®-3-Isopropylamino-1,2-propanediol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups

Actividad Biológica

(R)-3-Isopropylamino-1,2-propanediol (commonly referred to as R-1,2-PD) is a chiral compound with significant biological activity, particularly in the fields of pharmacology and cosmetic formulations. Its unique properties as a solvent and its ability to enhance the efficacy of various therapeutic agents make it a subject of interest in both research and industrial applications. This article delves into the biological activity of R-3-Isopropylamino-1,2-propanediol, presenting detailed findings from various studies, case analyses, and relevant data.

R-3-Isopropylamino-1,2-propanediol has the molecular formula C6H15NO2 and is characterized by its isopropylamino group attached to a 1,2-propanediol backbone. The compound's structure contributes to its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 129.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed |

R-3-Isopropylamino-1,2-propanediol exhibits several biological activities primarily through its role as a solvent for cooling agents. It enhances the delivery and effectiveness of these agents in topical applications. Studies have shown that it can significantly improve the cooling sensation provided by various formulations, which is beneficial in treating sensory discomfort on the skin.

Cooling Activity

Research indicates that R-1,2-PD can maintain the cooling effect of agents like CPS-369 more effectively than other solvents. In comparative studies, the cooling activity measured in AUC units was approximately twice as great when using R-1,2-PD compared to racemic 1,2-propanediol . This property is particularly useful in dermatological applications where relief from itch or pain is desired.

Topical Applications

One notable study focused on the use of R-3-Isopropylamino-1,2-propanediol in formulations aimed at alleviating skin irritation. The results demonstrated that formulations containing this compound effectively reduced the perception of itch and pain when applied topically .

In another study involving skin cells (keratinocytes), R-1,2-PD was shown to alter cellular responses to cooling agents that activate transient receptor potential (TRP) channels, which are involved in temperature sensation . This suggests a potential mechanism through which R-1,2-PD enhances the efficacy of topical treatments.

Safety Profile

The safety profile of R-3-Isopropylamino-1,2-propanediol indicates that it can be used safely in therapeutic contexts. The median lethal dose (LD50) for racemic 1,2-propanediol is approximately 25 ml/kg body weight, suggesting that large doses can be administered without immediate danger . Furthermore, an estimated safe dose for humans based on intravenous studies is around 1 g/kg body weight per day .

Table 2: Cooling Activity Comparison of Solvents

| Solvent | Cooling Activity (%) |

|---|---|

| (R)-3-Isopropylamino-1,2-PD | 100 |

| (S)-1,2-Propanediol | 47 |

| Racemic 1,3-butanediol | 10 |

| Ethanol | Inactive |

| Isopropanol | Inactive |

This table illustrates that R-3-Isopropylamino-1,2-propanediol is superior to other solvents in terms of maintaining cooling activity.

Propiedades

IUPAC Name |

(2R)-3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97988-45-9 | |

| Record name | 3-Isopropylamino-1,2-propanediol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097988459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z0646JT20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.